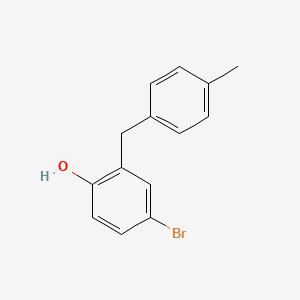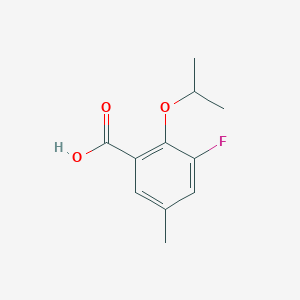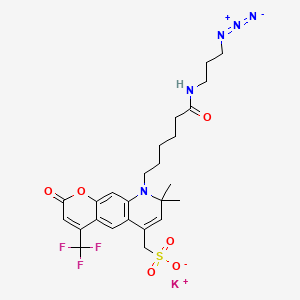
AF430 azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AF430 azide is a fluorescent dye known for its ability to be excited by a 405 nm violet laser or a 445 nm laser. It is particularly useful in labeling and detecting terminal alkynes via a copper-catalyzed click reaction (CuAAC) or strained cyclooctynes via a copper-free click chemistry reaction. The compound is water-soluble and stable across a wide pH range (pH 4 to pH 10) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AF430 azide is synthesized through a series of chemical reactions involving the introduction of an azide group to the AF430 dye. The azide moiety allows for quick and effective labeling and detection of terminal alkynes. The synthesis typically involves the use of mild reaction conditions suitable for most biomolecules, cells, and tissues .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process ensures high purity and consistency, making the compound suitable for various research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
AF430 azide primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the use of copper as a catalyst to facilitate the cycloaddition of azides and alkynes.
Strain-promoted azide-alkyne cycloaddition (SPAAC): This copper-free reaction involves strained cyclooctynes reacting with azides
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as reagents.
SPAAC: Strained cyclooctynes are used without the need for a catalyst
Major Products Formed
The major products formed from these reactions are triazoles, which are stable and can be used for further biochemical applications .
Aplicaciones Científicas De Investigación
AF430 azide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for labeling and detecting biomolecules.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and tracking cellular processes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent probes and dyes for various industrial applications .
Mecanismo De Acción
The mechanism of action of AF430 azide involves its azide moiety reacting with terminal alkynes or strained cyclooctynes to form stable triazoles. This reaction is facilitated by either copper catalysis or strain promotion, depending on the specific application. The resulting triazoles are highly stable and can be used for further biochemical and imaging applications .
Comparación Con Compuestos Similares
AF430 azide is similar to other fluorescent dyes such as:
Alexa Fluor™ 430: Structurally identical and used for similar applications.
AF430 alkyne: Another derivative of AF430 used for click chemistry with azides.
AF430 amine: A derivative with a terminal amino group for different labeling applications .
This compound stands out due to its versatility in both copper-catalyzed and copper-free click chemistry reactions, making it highly valuable for a wide range of scientific and industrial applications .
Propiedades
Fórmula molecular |
C25H29F3KN5O6S |
|---|---|
Peso molecular |
623.7 g/mol |
Nombre IUPAC |
potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |
InChI |
InChI=1S/C25H30F3N5O6S.K/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29;/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38);/q;+1/p-1 |
Clave InChI |
HTXQJBBXCYJMND-UHFFFAOYSA-M |
SMILES canónico |
CC1(C=C(C2=C(N1CCCCCC(=O)NCCCN=[N+]=[N-])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


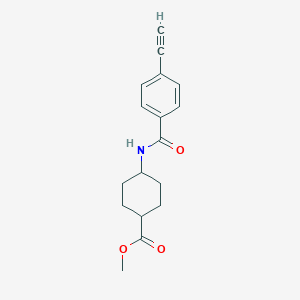
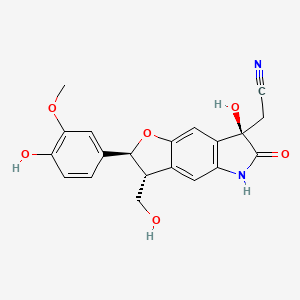
![(Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone](/img/structure/B14764792.png)
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate](/img/structure/B14764802.png)


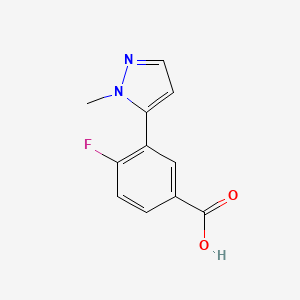
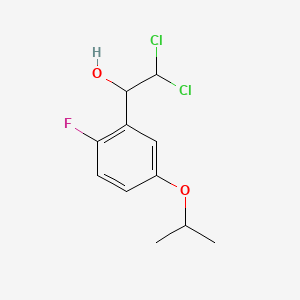
![acetic acid;(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B14764830.png)


![4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14764841.png)
